2-[Cyano(hydroxy)acetyl]benzoic acid

Catalog No.
S13077933
CAS No.
618381-16-1
M.F
C10H7NO4
M. Wt
205.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[Cyano(hydroxy)acetyl]benzoic acid

CAS Number

618381-16-1

Product Name

2-[Cyano(hydroxy)acetyl]benzoic acid

IUPAC Name

2-(2-cyano-2-hydroxyacetyl)benzoic acid

Molecular Formula

C10H7NO4

Molecular Weight

205.17 g/mol

InChI

InChI=1S/C10H7NO4/c11-5-8(12)9(13)6-3-1-2-4-7(6)10(14)15/h1-4,8,12H,(H,14,15)

InChI Key

KINIRXAPVQHTMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C(C#N)O)C(=O)O

2-[Cyano(hydroxy)acetyl]benzoic acid is a compound characterized by its unique functional groups, including a cyano group, a hydroxy group, and an acetyl group attached to a benzoic acid structure. This compound exhibits significant structural complexity due to the presence of these diverse functional groups, which can influence its chemical reactivity and biological activity. The molecular formula for 2-[Cyano(hydroxy)acetyl]benzoic acid is C10_{10}H7_{7}N1_{1}O3_{3}, indicating it contains carbon, hydrogen, nitrogen, and oxygen.

The chemical reactivity of 2-[Cyano(hydroxy)acetyl]benzoic acid is primarily influenced by its functional groups. The cyano group can participate in nucleophilic addition reactions, while the hydroxy group can undergo dehydration or esterification reactions. Additionally, the carboxylic acid functionality allows for typical acid-base reactions and can engage in esterification with alcohols or amines.

For instance, under acidic conditions, the hydroxy group may be protonated to form a better leaving group, facilitating substitution reactions. The compound may also undergo condensation reactions with aldehydes or ketones to form more complex structures.

2-[Cyano(hydroxy)acetyl]benzoic acid has been investigated for its biological activities, particularly in the context of anticancer properties. Compounds with similar structures have shown promising antiproliferative effects against various cancer cell lines. For example, derivatives containing cyano groups have been noted for their ability to inhibit cell growth at low micromolar concentrations (IC50 values ranging from 1.2 to 5.3 µM) in studies involving different cancer cell lines .

Moreover, compounds with similar functionalities have been evaluated for their antioxidant activity and potential role as acetylcholinesterase inhibitors, which are relevant in neurodegenerative diseases like Alzheimer's . The presence of the hydroxy group may contribute to these activities through mechanisms such as radical scavenging or enzyme inhibition.

The synthesis of 2-[Cyano(hydroxy)acetyl]benzoic acid can be achieved through several methods:

  • Cyanation Reaction: Starting from benzoic acid derivatives, a cyano group can be introduced via nucleophilic substitution using cyanide sources under basic conditions.
  • Acetylation: The introduction of the acetyl group can be accomplished through acylation reactions using acetic anhydride or acetyl chloride in the presence of a base.
  • Hydroxylation: Hydroxylation can be achieved through hydroxylating agents or by employing transition metal-catalyzed methods that allow for selective addition to aromatic compounds.
  • One-Pot Synthesis: A more efficient approach may involve a one-pot synthesis where all reactants are combined in a single reaction vessel, allowing for simultaneous formation of the cyano and hydroxy functionalities .

2-[Cyano(hydroxy)acetyl]benzoic acid has potential applications in various fields:

  • Pharmaceuticals: Given its biological activity, it may serve as a lead compound for developing new anticancer drugs or neuroprotective agents.
  • Agriculture: Compounds with similar structures have been explored for use as pesticides or herbicides due to their ability to inhibit specific biological pathways in pests.
  • Material Science: The unique properties of this compound could be harnessed in creating novel materials with specific chemical functionalities.

Interaction studies involving 2-[Cyano(hydroxy)acetyl]benzoic acid have focused on its binding affinity with various biological targets. For example:

  • Enzyme Inhibition: Studies have shown that similar compounds can inhibit enzymes such as acetylcholinesterase, which is crucial for neurotransmitter regulation in the nervous system .
  • Receptor Binding: Investigations into receptor interactions suggest that compounds with hydroxyl and cyano groups may exhibit affinity towards certain receptors involved in cancer proliferation pathways.

These interactions highlight the compound's potential therapeutic roles and guide further research into its mechanisms of action.

Several compounds share structural similarities with 2-[Cyano(hydroxy)acetyl]benzoic acid. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesBiological ActivityDistinctive Properties
4-Hydroxybenzoic AcidHydroxyl and carboxylic acidAntioxidantSimple structure; widely used as a preservative
2-Cyano-3-hydroxybenzoic AcidCyano and hydroxyl groupsAntiproliferativeExhibits strong cytotoxicity against cancer cells
Salicylic AcidHydroxyl and carboxylic acidAnti-inflammatoryCommonly used in acne treatments; lower toxicity
Acetylsalicylic Acid (Aspirin)Acetoxy and carboxylic acidAnalgesic/anti-inflammatoryWell-known drug; has additional antiplatelet effects

The uniqueness of 2-[Cyano(hydroxy)acetyl]benzoic acid lies in its combination of cyano and hydroxy functionalities along with an acetyl group on the benzoic framework, which may provide distinct mechanisms of action not observed in other similar compounds. This structural diversity suggests potential for novel therapeutic applications that warrant further exploration.

XLogP3

0.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

205.03750770 g/mol

Monoisotopic Mass

205.03750770 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-10

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